
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one is an organic compound with a complex structure that includes hydroxy, ether, and ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpropyl bromide with 3-hydroxy-1,2-diphenylpropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and alkyl halide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Hydrochloric acid (HCl) in water or sodium hydroxide (NaOH) in ethanol.
Major Products Formed
Oxidation: 3-Oxo-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one.
Reduction: 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-ol.
Substitution: 3-Hydroxy-1,2-diphenylpropan-1-one and 2-methylpropyl chloride.
科学的研究の応用
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and ketone groups can form hydrogen bonds with enzymes, altering their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate
- 3-Hydroxy-2-methylpyridinecarboxylate
- 3-Hydroxy-2-aryl acrylate
Uniqueness
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
特性
CAS番号 |
144080-50-2 |
|---|---|
分子式 |
C19H22O3 |
分子量 |
298.4 g/mol |
IUPAC名 |
3-hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C19H22O3/c1-15(2)13-22-19(14-20,17-11-7-4-8-12-17)18(21)16-9-5-3-6-10-16/h3-12,15,20H,13-14H2,1-2H3 |
InChIキー |
OXMHPZPLFTUROZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(CO)(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


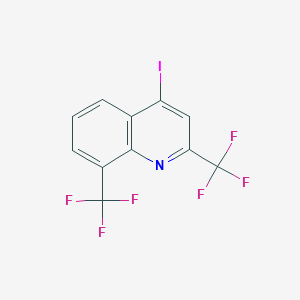
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)

![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
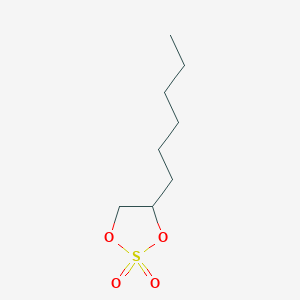
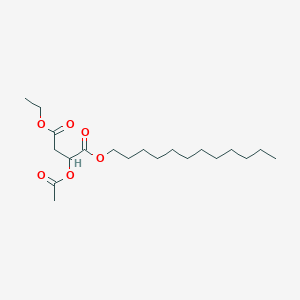
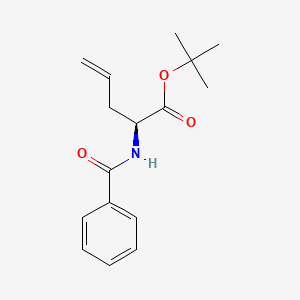
![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)
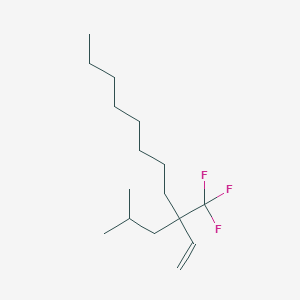

![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride](/img/structure/B12547183.png)
